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Introduction

4-Methylamphetamine (4-MA) is a synthetic stimulant of the amphetamine class. Initially
investigated for its potential as an appetite suppressant, its development was halted due to
adverse side effects. In recent years, 4-MA has emerged as a novel psychoactive substance,
often found in illicit drug markets, posing significant public health risks. This technical guide
provides an in-depth overview of the legal and scheduling history of 4-methylamphetamine
across various jurisdictions, alongside a review of its core pharmacology and the experimental
protocols used to characterize it.

Legal and Scheduling History

The legal status of 4-methylamphetamine has evolved in response to its emergence as a
recreational drug. Many countries have implemented control measures under their respective
drug control legislations.

United Kingdom

In the United Kingdom, 4-methylamphetamine is controlled under the Misuse of Drugs Act
1971. It is classified as a Class A drug, the highest category, which includes substances
considered to be the most harmful. This classification was enacted through The Misuse of
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Drugs Act 1971 (Amendment) Order 2013 (S.I. 2013/1293), which came into force on June 20,
2013. This scheduling action was based on the advice of the Advisory Council on the Misuse of
Drugs (ACMD), which highlighted the potential for harm associated with the substance.

United States

In the United States, 4-methylamphetamine is considered a Schedule Il controlled substance.
While not explicitly listed by name in the Controlled Substances Act (CSA), it falls under the
category of positional isomers of methamphetamine. The Drug Enforcement Administration
(DEA) clarifies that isomers of scheduled substances are also controlled. Methamphetamine is
listed in Schedule Il, and therefore its positional isomers, including 4-methylamphetamine, are
also treated as Schedule Il substances. This means it has a high potential for abuse, a
currently accepted medical use with severe restrictions, and abuse may lead to severe
psychological or physical dependence.

Canada

In Canada, 4-methylamphetamine is a controlled substance. The Controlled Drugs and
Substances Act (CDSA) includes amphetamine and its salts, derivatives, isomers, and
analogues in Schedule I. As a positional isomer of methamphetamine, 4-methylamphetamine
falls under this broad definition and is therefore classified as a Schedule | substance.

Australia

In Australia, 4-methylamphetamine is controlled and is listed as a Schedule 9 prohibited
substance in the Poisons Standard, the national legislative instrument for drug scheduling. This
classification is reserved for substances which may be abused or misused, the manufacture,
possession, sale or use of which should be prohibited by law except when required for medical
or scientific research, or for analytical, teaching or training purposes with the approval of
Commonwealth and/or State or Territory health authorities.

European Union

Across the European Union, 4-methylamphetamine is considered a new psychoactive
substance. In 2013, following a risk assessment by the European Monitoring Centre for Drugs
and Drug Addiction (EMCDDA), the Council of the European Union decided that 4-MA should
be subject to control measures across the Member States.
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United Nations

Internationally, 4-methylamphetamine is not currently scheduled under the United Nations
Convention on Psychotropic Substances of 1971 or the Single Convention on Narcotic Drugs
of 1961.

Tabular Summary of Legal Status

Jurisdiction Legal Status/Schedule Legislative Act

The Misuse of Drugs Act 1971

United Kingdom Class A
(Amendment) Order 2013

. Schedule Il (as a positional
United States ) ) Controlled Substances Act
isomer of methamphetamine)

Schedule | (as an isomer of Controlled Drugs and
Canada ]

amphetamine) Substances Act
Australia Schedule 9 The Poisons Standard

Subject to control measures in Council Implementing Decision

European Union
Member States 2013/496/EU

United Nations Not Scheduled -

Pharmacology and Mechanism of Action

4-Methylamphetamine is a potent monoamine releasing agent, acting on the dopamine
transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Its
primary mechanism of action involves reversing the normal direction of these transporters,
leading to a significant increase in the extracellular concentrations of dopamine,
norepinephrine, and serotonin in the brain. This flood of neurotransmitters is responsible for its
stimulant and psychoactive effects.

Furthermore, like other amphetamines, 4-MA is known to interact with the Trace Amine-
Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor. Activation of
TAAR1 by amphetamines can modulate the activity of monoamine transporters and contribute
to the overall pharmacological effects.
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Signaling Pathway

The signaling cascade initiated by 4-methylamphetamine's interaction with monoamine
transporters and TAARL is complex. The following diagram illustrates a simplified
representation of the key signaling events.

Figure 1: Simplified signaling pathway of 4-methylamphetamine in a dopaminergic neuron.

Quantitative Pharmacological Data

The potency of 4-methylamphetamine as a monoamine releasing agent has been quantified
through in vitro studies. The EC50 values (the concentration of a drug that gives half-maximal
response) for dopamine, norepinephrine, and serotonin release are summarized in the table

below.
Monoamine Transporter EC50 (nM)
Dopamine (DAT) 44.1
Norepinephrine (NET) 22.2
Serotonin (SERT) 53.4

Data sourced from scientific literature.

Key Experimental Protocols
Determination of Monoamine Release (EC50)

The following protocol outlines a typical in vitro experiment to determine the EC50 values of 4-
methylamphetamine for monoamine release.

Experimental Workflow:
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:
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:

Analyze data using non-linear
regression to determine EC50
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Figure 2: Workflow for determining EC50 values for monoamine release.
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Methodology:

e Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human
dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human
serotonin transporter (hSERT) are cultured in appropriate media.

» Radiolabel Loading: Cells are harvested and incubated with a low concentration of a
radiolabeled monoamine (e.g., [*H]dopamine for DAT-expressing cells, [BH]norepinephrine for
NET-expressing cells, or [3H]serotonin for SERT-expressing cells) to allow for uptake into the
cells.

o Washing: After the loading period, cells are washed with buffer to remove any extracellular
radiolabel.

e Drug Incubation: The cells are then incubated for a set period (e.g., 30 minutes) with a range
of concentrations of 4-methylamphetamine. A vehicle control (buffer with no drug) is also
included.

» Supernatant Collection: Following incubation, the supernatant, which contains the released
radiolabeled monoamine, is collected.

e Quantification: The amount of radioactivity in the supernatant is measured using a liquid
scintillation counter.

o Data Analysis: The data are expressed as a percentage of the maximum release induced by
a known releasing agent (e.g., amphetamine). A concentration-response curve is generated
by plotting the percentage of release against the log concentration of 4-MA. The EC50 value
is then determined by fitting the data to a sigmoidal dose-response curve using non-linear
regression analysis.

In Vivo Microdialysis for Neurotransmitter Release

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the
brains of freely moving animals. The following is a general protocol for assessing the effects of
4-methylamphetamine on dopamine release in the rat brain.

Experimental Workflow:

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15182165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Surgically implant microdialysis
guide cannula into rat brain
(e.g., nucleus accumbens)

i

Allow animal to recover
from surgery

i

Insert microdialysis probe and
perfuse with artificial cerebrospinal fluid (aCSF)

i

Collect baseline dialysate samples

i

Administer 4-MA
(e.g., intraperitoneally)

i

Collect post-administration
dialysate samples at timed intervals

i

Analyze dialysate samples for
dopamine concentration using HPLC-ECD

i

Analyze data to determine changes
in dopamine levels over time

Click to download full resolution via product page

Figure 3: Workflow for in vivo microdialysis experiment.
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Methodology:

Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis
probe is stereotaxically implanted into a specific brain region of interest, such as the nucleus
accumbens, which is a key area in the brain's reward pathway.

Recovery: The animals are allowed to recover from the surgery for a period of several days.

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is
inserted through the guide cannula. The probe is continuously perfused with artificial
cerebrospinal fluid (aCSF) at a slow, constant flow rate.

Baseline Collection: After a stabilization period, baseline dialysate samples are collected at
regular intervals (e.g., every 20 minutes) to establish the basal level of dopamine.

Drug Administration: 4-Methylamphetamine is administered to the animal, typically via an
intraperitoneal (i.p.) injection.

Post-Administration Collection: Dialysate samples continue to be collected at the same
regular intervals for a period of time after drug administration to monitor the changes in
dopamine levels.

Sample Analysis: The collected dialysate samples are analyzed to determine the
concentration of dopamine. This is commonly done using high-performance liquid
chromatography with electrochemical detection (HPLC-ECD), a highly sensitive method for
guantifying monoamines.

Data Analysis: The dopamine concentrations in the post-administration samples are
expressed as a percentage of the average baseline concentration. The data are then plotted
over time to visualize the effect of 4-MA on dopamine release.

Conclusion

The legal and scheduling history of 4-methylamphetamine reflects a global response to the

emergence of a potent and potentially harmful psychoactive substance. Its classification in the

highest drug schedules in several countries underscores the perceived risk to public health.
The pharmacological data and experimental protocols detailed in this guide provide a
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foundation for researchers and drug development professionals to further investigate the
properties of 4-MA, understand its mechanism of action, and develop strategies to address its
abuse and toxicity. The provided diagrams offer a visual aid to comprehend the complex legal

and biological pathways associated with this compound.

 To cite this document: BenchChem. [4-Methylamphetamine: A Comprehensive Technical
Guide on its Legal and Scheduling History]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15182165#legal-and-scheduling-history-of-4-
methylamphetamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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